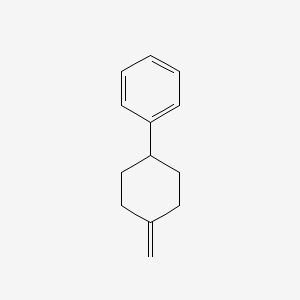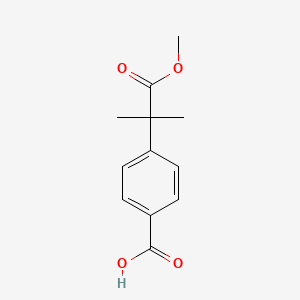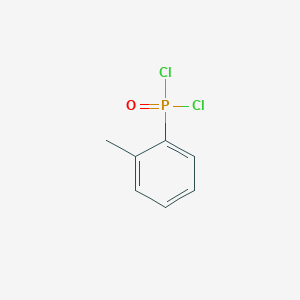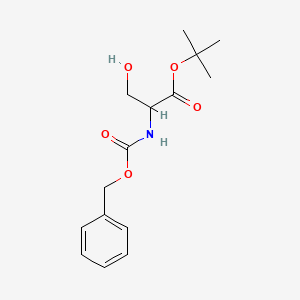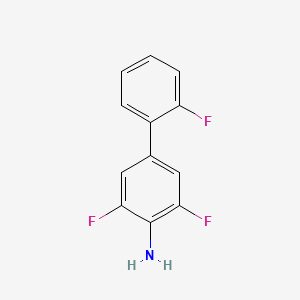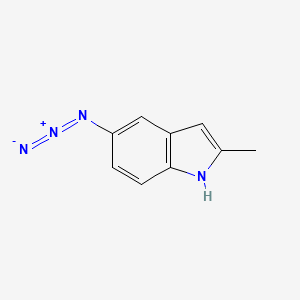![molecular formula C9H10N2O4 B8606897 2-[(4-nitrophenyl)methylamino]acetic Acid](/img/structure/B8606897.png)
2-[(4-nitrophenyl)methylamino]acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-nitrophenyl)methylamino]acetic Acid is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to an amino group (-NH-) and an acetic acid moiety. The compound’s structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitrophenyl)methylamino]acetic Acid typically involves the nitration of aniline derivatives followed by subsequent reactions to introduce the acetic acid moiety. One common method involves the reaction of 4-nitroaniline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-[(4-nitrophenyl)methylamino]acetic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2-[(4-nitrophenyl)methylamino]acetic Acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(4-nitrophenyl)methylamino]acetic Acid involves its interaction with specific molecular targets and pathways The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
相似化合物的比较
Similar Compounds
Nitrobenzene: Shares the nitro group but lacks the amino and acetic acid moieties.
4-Nitroaniline: Contains the nitro and amino groups but lacks the acetic acid moiety.
Methyl 4-nitrobenzoate: Contains the nitro group and a methyl ester but lacks the amino group.
Uniqueness
2-[(4-nitrophenyl)methylamino]acetic Acid is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both the nitro and amino groups allows for diverse chemical transformations, making it a versatile compound in various research applications.
属性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC 名称 |
2-(N-methyl-4-nitroanilino)acetic acid |
InChI |
InChI=1S/C9H10N2O4/c1-10(6-9(12)13)7-2-4-8(5-3-7)11(14)15/h2-5H,6H2,1H3,(H,12,13) |
InChI 键 |
MTYVHSVHCBZXSV-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
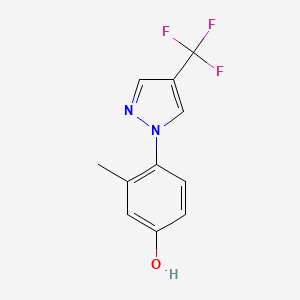
![Cis-4-[(1-amino-5-isoquinolyl)oxy]cyclohexylamine hydrochloride](/img/structure/B8606822.png)
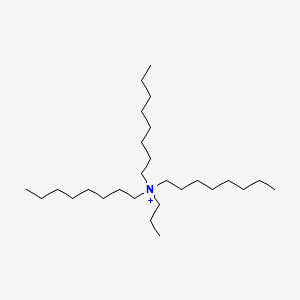
![(2,5-Dichlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanone](/img/structure/B8606839.png)
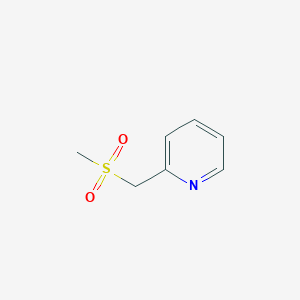
![N-(6-bromo-5H-imidazo[2,1-b][1,3]oxazin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B8606855.png)
